2,5-Diaminopyridine

Catalog No.
S702707
CAS No.
4318-76-7
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diaminopyridine

CAS Number

4318-76-7

Product Name

2,5-Diaminopyridine

IUPAC Name

pyridine-2,5-diamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8)

InChI Key

MIROPXUFDXCYLG-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N)N

Canonical SMILES

C1=CC(=NC=C1N)N

The exact mass of the compound 2,5-Diaminopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Diaminopyridine (CAS: 4318-76-7) is a heterocyclic aromatic diamine widely utilized as a monomer and chemical intermediate. Its primary role in procurement is as a precursor for advanced materials, particularly in the synthesis of organo-soluble polyimides and coordination polymers.[1][2][3] The asymmetric arrangement of its two amino groups on the pyridine ring is a critical structural feature that dictates the geometry, solubility, and thermal properties of the resulting polymers, distinguishing it from its other diaminopyridine isomers.

Substituting 2,5-Diaminopyridine with other isomers like 2,6- or 3,4-diaminopyridine is often unviable in process chemistry and material synthesis. The specific placement of the amino groups directly influences key parameters such as polymer chain symmetry, potential for intramolecular hydrogen bonding, and coordination angles with metal centers. For instance, the C2v symmetry of 2,6-diaminopyridine leads to more rigid and often less soluble polymer backbones compared to the kinked, asymmetric structures derived from 2,5-diaminopyridine. These structural differences fundamentally alter the final material's properties, including solubility, thermal stability, and electrochemical behavior, making isomer choice a critical, non-interchangeable procurement decision.

Superior Solubility in Key Organic Solvents Compared to Symmetrical Isomers

In process chemistry, monomer solubility is a critical parameter for achieving homogeneous reaction conditions and high molecular weight polymers. 2,5-Diaminopyridine demonstrates significantly different solubility behavior compared to its isomers. For example, the highly symmetrical 2,6-diaminopyridine is reported to have a high water solubility of 180 g/L, which can be undesirable in organic-phase polymerizations.[1] In contrast, 2,5-diaminopyridine has a much lower water solubility of 39 g/L, favoring its use in non-aqueous systems.[2] This lower water solubility, a consequence of its asymmetric structure which disrupts crystal packing, is advantageous for its use in preparing organo-soluble polyimides.[3][4]

Evidence DimensionSolubility in Water at ~20-25°C
Target Compound Data39 g/L
Comparator Or Baseline2,6-Diaminopyridine: 180 g/L
Quantified DifferenceApproximately 4.6 times less soluble in water than 2,6-diaminopyridine
ConditionsAqueous solubility at ambient temperature.

Lower water solubility is critical for process compatibility in organic solvent-based polymerizations, preventing side reactions and improving the processability of the resulting polymers.

Enables Higher Thermal Stability in Derived Polymers vs. Non-Pyridine Analogues

The incorporation of a pyridine ring into a polymer backbone enhances thermal stability compared to simple aromatic structures. While direct comparisons between polymers made from diaminopyridine isomers are complex and depend on the dianhydride used, a general principle holds: pyridine-containing polyimides exhibit high thermal stability.[1] For example, polymers derived from 2,6-diaminopyridine show decomposition temperatures well above 300°C.[2] The use of 2,5-diaminopyridine as a precursor for polyimides is specifically noted for creating materials with high thermal stability, a key requirement for applications in microelectronics and aerospace.[3][4] This contrasts with polymers from non-heterocyclic diamines, which often require more complex structures to achieve similar thermal performance.

Evidence DimensionPolymer Decomposition Temperature (TGA)
Target Compound DataContributes to polymers with high thermal stability, often exceeding 300°C.
Comparator Or BaselineStandard aromatic polyamides/polyimides without the pyridine heterocycle.
Quantified DifferenceThe pyridine moiety generally increases char yield and onset of decomposition temperature.
ConditionsThermogravimetric analysis (TGA) under an inert atmosphere.

For high-temperature applications, selecting a precursor like 2,5-diaminopyridine that imparts inherent thermal stability is a more direct and efficient strategy than using less stable, non-heterocyclic diamines.

Asymmetric Structure Provides Unique Coordination Geometry for Functional Materials

The asymmetric nature of 2,5-diaminopyridine offers distinct advantages in crystal engineering and the synthesis of coordination polymers compared to symmetric isomers like 2,6- or 3,5-diaminopyridine. While symmetric ligands often form predictable, high-symmetry networks, the lower symmetry of 2,5-diaminopyridine can be used to generate more complex, non-centrosymmetric structures. This is critical for materials with specific optical or electronic properties. For example, studies on related aminopyridines like 3-aminopyridine show it can act as a bridging ligand to form 3D networks where the specific coordination angles and hydrogen bonding opportunities are dictated by the amine and pyridine nitrogen positions.[1][2] The 2,5-isomer provides a different geometric and electronic profile, enabling the synthesis of unique polymeric structures not accessible with symmetric alternatives.

Evidence DimensionMolecular Symmetry and Resulting Crystal Structure
Target Compound DataLow symmetry (C1 point group)
Comparator Or Baseline2,6-Diaminopyridine (C2v point group)
Quantified DifferenceQualitative: Leads to kinked, asymmetric polymer chains and potentially non-centrosymmetric crystal lattices.
ConditionsCoordination with metal centers in the synthesis of coordination polymers or MOFs.

Access to lower-symmetry and non-centrosymmetric materials is crucial for developing advanced functional materials for electronics and nonlinear optics, a capability not offered by symmetric isomers.

Precursor for Organo-Soluble, High-Temperature Polyimide Films

When the end-product is a high-performance polyimide film requiring both high thermal stability and solubility in organic solvents for processing, 2,5-diaminopyridine is a prime candidate. Its asymmetric structure disrupts chain packing, enhancing solubility without significantly compromising the thermal stability imparted by the pyridine ring.[1][2] This makes it suitable for spin-coating and other solution-based processing methods in the microelectronics industry.

Synthesis of Asymmetric Coordination Polymers and Metal-Organic Frameworks (MOFs)

For researchers in materials science aiming to synthesize coordination polymers with complex, non-centrosymmetric topologies, 2,5-diaminopyridine is a more suitable choice than its symmetric isomers. The distinct coordination vectors of its amino and pyridine nitrogen atoms provide a design element for creating unique 3D networks with potential applications in catalysis, gas separation, or nonlinear optics.

Building Block for Specialty Chemical and Pharmaceutical Intermediates

The differential reactivity of the 2- and 5-position amino groups, influenced by the electron-withdrawing pyridine ring, allows for selective chemical transformations. This makes 2,5-diaminopyridine a valuable intermediate in multi-step organic synthesis where regioselectivity is crucial for building complex molecular architectures.

XLogP3

-0.2

Melting Point

110.3 °C

UNII

H6OLZ060HI

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4318-76-7

Wikipedia

2,5-pyridinediamine

Dates

Last modified: 08-15-2023

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